Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate
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Overview
Description
Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10Cl2N2O2 and a molecular weight of 285.13 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate typically involves the reaction of 6,8-dichloroquinoline-2-carboxylic acid with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of aminoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate include:
- Ethyl 4,6,8-trichloroquinoline-3-carboxylate
- 2-chloroquinoline-3-carbaldehyde
- 4,7-dichloroquinoline .
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1207187-41-4 |
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Molecular Formula |
C12H10Cl2N2O2 |
Molecular Weight |
285.12 g/mol |
IUPAC Name |
ethyl 3-amino-6,8-dichloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-2-18-12(17)11-9(15)4-6-3-7(13)5-8(14)10(6)16-11/h3-5H,2,15H2,1H3 |
InChI Key |
OFGIRCBQEMNTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2C=C1N)Cl)Cl |
Origin of Product |
United States |
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